1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Muscarinic Acetylcholine Receptor M5 mAChR M5 inhibitor Aryl-sulfonyl-piperidine SAR

1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 849197-08-6, molecular formula C₁₅H₁₇N₃O₃S₂, molecular weight 351.4 g·mol⁻¹) is a synthetic small molecule characterized by a piperidine-4-carboxamide core bearing a benzenesulfonyl substituent at the piperidine nitrogen and a 2-aminothiazole moiety on the amide. The compound belongs to the aryl-sulfonyl-piperidine-carboxamide chemical class, which has been disclosed in patent literature as muscarinic acetylcholine receptor M5 (mAChR M5) inhibitors and as N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) activators.

Molecular Formula C15H17N3O3S2
Molecular Weight 351.4 g/mol
Cat. No. B4418189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Molecular FormulaC15H17N3O3S2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19)
InChIKeyVMYUVLKUOMLFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.7 [ug/mL]

1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 849197-08-6): Structural Identity and Chemical Baseline for Procurement Screening


1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 849197-08-6, molecular formula C₁₅H₁₇N₃O₃S₂, molecular weight 351.4 g·mol⁻¹) is a synthetic small molecule characterized by a piperidine-4-carboxamide core bearing a benzenesulfonyl substituent at the piperidine nitrogen and a 2-aminothiazole moiety on the amide . The compound belongs to the aryl-sulfonyl-piperidine-carboxamide chemical class, which has been disclosed in patent literature as muscarinic acetylcholine receptor M5 (mAChR M5) inhibitors and as N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) activators [1]. No peer-reviewed publication with quantitative biological data for this specific compound was identified in the public domain as of the knowledge cut-off date. Its structural architecture—featuring a five-membered thiazole (rather than a benzothiazole) linked via an amide bond to a 4-carboxamide-piperidine with a single benzenesulfonyl group—distinguishes it from the more extensively characterized benzothiazole-phenylsulfonyl-piperidine carboxamide series, potentially offering differentiated physicochemical and target-engagement profiles that require experimental verification.

Why In-Class Aryl-Sulfonyl-Piperidine-Carboxamides Cannot Be Interchanged: The Case for Verifying 1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide


Practitioners evaluating procurement of aryl-sulfonyl-piperidine-4-carboxamide derivatives must recognize that small structural variations within this class produce substantial and non-linear shifts in target potency and enzyme activation efficacy. In the benzothiazole-phenylsulfonyl-piperidine carboxamide series, for example, the NAPE-PLD activator VU534 and its close analog VU533 displayed markedly different activation magnitudes despite differing only in the substitution pattern on the benzothiazole ring [1]. Similarly, in the mAChR M5 inhibitor patent family, replacing the aryl-sulfonyl group (e.g., 4-chlorophenylsulfonyl vs. 2,3-dihydro-1H-inden-5-ylsulfonyl) or modifying the heteroaryl-amide component (benzothiazol-5-yl vs. benzothiazol-6-yl vs. benzoxazol-5-yl) generated a range of inhibitory activities [2]. The target compound's unique combination of an unsubstituted benzenesulfonyl group with a 2-aminothiazole (rather than a fused benzothiazole) occupies an unexplored region of this structure-activity landscape, meaning that potency, selectivity, and ADME parameters cannot be reliably extrapolated from published data on related but structurally distinct analogs. Generic substitution without compound-specific verification introduces significant risk into screening campaigns and lead optimization workflows.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Comparator-Anchored Data from the Patent and Preprint Record


Thiazole vs. Benzothiazole Core Architecture: Structural Differentiation from the mAChR M5 Inhibitor Patent Series

The target compound carries an unsubstituted 2-aminothiazole moiety linked via an amide bond at the piperidine 4-position. In the comprehensive mAChR M5 inhibitor patent US20230303552A1, all exemplified compounds bearing a thiazole-type heterocycle utilize a benzothiazole (fused benzene-thiazole) rather than a monocyclic thiazole [1]. The closest patent-exemplified comparator, N-(1,3-benzothiazol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide, differs at two positions: (i) benzothiazole vs. thiazole, and (ii) 4-chlorophenylsulfonyl vs. benzenesulfonyl. No IC₅₀ or Ki value is publicly available for either the target compound or this specific comparator; however, the patent discloses structural scope demonstrating that heteroaryl identity (benzothiazol-5-yl, benzothiazol-6-yl, benzoxazol-5-yl, indol-5-yl) is a critical determinant of M5 inhibitory activity [1]. The target compound's monocyclic thiazole represents a distinct topological and electronic environment that will produce different hydrogen-bonding geometry and π-stacking potential at the receptor orthosteric or allosteric site compared to the benzothiazole series.

Muscarinic Acetylcholine Receptor M5 mAChR M5 inhibitor Aryl-sulfonyl-piperidine SAR

Sulfonyl Group Identity: Benzenesulfonyl vs. 4-Chlorophenylsulfonyl in Thiazole-Containing Analogs

A structurally proximal analog, 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, has been indexed in chemical catalogs . The sole structural difference is the presence of a chlorine atom at the para-position of the phenylsulfonyl group. In the mAChR M5 patent series, the 4-chlorophenylsulfonyl and 4-fluorophenylsulfonyl variants are explicitly claimed as separate chemical entities, indicating that halogen substitution on the sulfonyl aryl ring modulates biological activity [1]. The target compound's unsubstituted benzenesulfonyl group is electron-neutral (Hammett σₚ = 0.00 for H), whereas the 4-chlorophenylsulfonyl group is electron-withdrawing (Hammett σₚ = +0.23 for Cl). This electronic difference alters the sulfonamide nitrogen's basicity and the overall dipole moment of the molecule, which can affect target binding, metabolic stability, and off-target promiscuity. No head-to-head potency comparison is available in the public domain, but the patent's explicit claiming of multiple aryl-sulfonyl variants as distinct embodiments confirms that this position materially contributes to pharmacological activity [1].

Sulfonamide SAR Piperidine-4-carboxamide Electron-withdrawing substituent effect

NAPE-PLD Activation Potential: Class-Level Inference from the Benzothiazole-Phenylsulfonyl-Piperidine Carboxamide Series

A high-throughput screening and lead optimization campaign identified benzothiazole-phenylsulfonyl-piperidine carboxamides as the first small-molecule activators of NAPE-PLD, a zinc metallohydrolase that produces N-acyl-ethanolamides and regulates macrophage efferocytosis [1]. The lead compounds VU534 and VU533 variably increased NAPE-PLD activity in both mouse and human enzyme assays, and both enhanced efferocytosis by bone-marrow-derived macrophages from wild-type mice, an effect that was abolished in Napepld⁻/⁻ BMDM [1]. The target compound shares the phenylsulfonyl-piperidine-carboxamide scaffold but replaces the benzothiazole with a thiazole, placing it at the intersection of the NAPE-PLD activator chemotype and the mAChR M5 inhibitor chemotype. Although no NAPE-PLD activation data exist for the target compound, the scaffold similarity suggests potential for NAPE-PLD modulation, making it a candidate for screening in efferocytosis or lipid-signaling assays. Critically, the benzothiazole→thiazole replacement has not been evaluated in the NAPE-PLD context and may either enhance or ablate activity.

NAPE-PLD activator Efferocytosis Cardiometabolic disease

Piperidine Substitution Pattern: 4-Carboxamide vs. 2-Carboxamide Constitutional Isomers in the Benzenesulfonyl-Thiazole Series

Several benzenesulfonyl-thiazole-piperidine analogs indexed in chemical databases differ in the carboxamide substitution position on the piperidine ring. For instance, 1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide (CAS 1008671-38-2) carries the carboxamide at the piperidine 2-position rather than the 4-position . This constitutional isomerism alters the vector of the thiazole-amide relative to the sulfonamide-bearing piperidine nitrogen, changing the three-dimensional presentation of the thiazole ring to a biological target. In piperidine-based ligands, the 4-carboxamide orientation projects the amide substituent linearly away from the ring, while the 2-carboxamide places it at approximately 60° relative to the ring plane, creating different pharmacophoric geometries. The target compound's 4-carboxamide configuration is shared with the bioactive NAPE-PLD activators (VU534, VU533) and the mAChR M5 patent compounds, whereas the 2-carboxamide isomer has been associated with fibrinogen receptor (GPIIb-IIIa) antagonism in the SR-121787 series .

Constitutional isomer Piperidine regioisomer Ligand geometry

Evidence-Anchored Application Scenarios for 1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in Scientific Procurement


Muscarinic Acetylcholine Receptor M5 (mAChR M5) Inhibitor Screening and SAR Expansion

Academic and pharmaceutical laboratories engaged in mAChR M5 inhibitor discovery can deploy this compound as a structurally differentiated probe to expand the SAR beyond the benzothiazole-containing analogs claimed in patent US20230303552A1. Because the monocyclic thiazole and unsubstituted benzenesulfonyl combination is absent from the patent's exemplified compounds, testing this molecule in M5 functional assays (e.g., calcium flux or β-arrestin recruitment) would directly address whether the benzothiazole→thiazole substitution is tolerated and whether it alters subtype selectivity (M5 vs. M1–M4) relative to the benzothiazole series. The compound's lower molecular weight (351.4 vs. ~420–470 for many patent exemplars) may also improve CNS penetration metrics, a critical parameter for psychiatric and substance-use disorder indications [1].

NAPE-PLD Activator Probe for Efferocytosis and Lipid Signaling Research

Investigators studying the role of NAPE-PLD in macrophage efferocytosis, atherosclerosis, or metabolic disease can utilize this compound as a scaffold-hop probe. The benzothiazole-phenylsulfonyl-piperidine carboxamide series (VU534, VU533) established that this chemotype activates NAPE-PLD and enhances efferocytosis [2]. The target compound's thiazole-for-benzothiazole substitution has not been evaluated and could reveal whether a smaller, less lipophilic heterocycle retains or improves NAPE-PLD activation potency while potentially reducing off-target activity associated with the benzothiazole moiety. Screening should include both mouse and human NAPE-PLD enzyme assays and functional efferocytosis readouts in BMDM to enable cross-species translational assessment.

Fragment-Based or Structure-Guided Lead Generation Starting from a Minimal Aryl-Sulfonyl-Piperidine-Thiazole Core

Medicinal chemistry teams pursuing fragment-based drug discovery (FBDD) or structure-based design can utilize this compound as a minimal pharmacophoric core. With a molecular weight of 351.4 Da, it lies in the upper fragment-to-lead-like space and contains three distinct recognition elements—benzenesulfonyl (H-bond acceptor, aromatic), piperidine (basic amine when deprotected, conformational restraint), and 2-aminothiazole (H-bond donor/acceptor, π-system)—that can independently engage protein binding pockets. Unlike the more elaborated benzothiazole-phenylsulfonyl-piperidine analogs, this compound has no additional substituents that might sterically preclude binding to targets with constrained pockets. Its availability at research-grade purity from chemical suppliers supports initial biophysical screening (SPR, TSA, NMR) against protein panels of interest .

Selectivity Profiling Against the GPIIb-IIIa/Fibrinogen Receptor Axis

Because the N-(1,3-thiazol-2-yl)piperidine-4-carboxamide substructure (CAS 746596-22-5) has been incorporated into the fibrinogen receptor (GPIIb-IIIa) antagonist SR 121787 , organizations developing antithrombotic agents or evaluating platelet-related off-target liabilities should profile this compound for GPIIb-IIIa binding. The addition of the benzenesulfonyl group at the piperidine nitrogen may either enhance or suppress integrin binding relative to the unsubstituted parent. A comparative screen of the target compound alongside the unsubstituted N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would quantify the contribution of the benzenesulfonyl moiety to fibrinogen receptor engagement, providing actionable selectivity data for programs where GPIIb-IIIa activity is either desired (antithrombotics) or contraindicated (CNS programs where bleeding risk is a concern).

Quote Request

Request a Quote for 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.